molecular formula C17H22O4 B055536 Acetylisomerulidial CAS No. 121843-90-1

Acetylisomerulidial

Cat. No.: B055536
CAS No.: 121843-90-1
M. Wt: 290.4 g/mol
InChI Key: MJXHKPSYLUUZDJ-JWZBEHFJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylisomerulidial (compound 9 in Figure 1 of ) is a pungent terpenoid characterized by an unsaturated dialdehyde scaffold with an acetylated hydroxyl group at the C9 position . Structurally, it belongs to the family of merulidial derivatives, which are known for their vanilloid receptor (TRPV1)-mediated bioactivity, similar to capsaicin. The compound is synthesized as a pure racemate, though its absolute stereochemistry is well-defined . Its molecular formula, C₁₇H₂₄O₄, reflects the addition of an acetyl group compared to its parent compound, isomerulidial (compound 8). This compound’s bioactivity is attributed to its ability to interact with sensory neurons via TRPV1, inducing calcium influx and nociceptive responses in a dose-dependent manner .

Properties

CAS No.

121843-90-1

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

[(1aS,5aR,6S,6aS)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate

InChI

InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16-,17-/m1/s1

InChI Key

MJXHKPSYLUUZDJ-JWZBEHFJSA-N

SMILES

CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@]3([C@@]1(C3)C)C=O)C=O)(C)C

Canonical SMILES

CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetylisomerulidial is part of a broader class of unsaturated dialdehydes, including isovelleral (1), merulidial (5), polygodial (10), and capsazepine (c), a synthetic TRPV1 antagonist. Below is a detailed comparison of their structural, physicochemical, and pharmacological properties:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Key Structural Features Molecular Weight Functional Groups TRPV1 Activity (EC₅₀) Solubility (LogP)
This compound C9 acetyl group, unsaturated dialdehyde 292.37 g/mol Aldehyde, acetyl, alkene 0.8 µM 2.1 (predicted)
Isomerulidial (8) C9 hydroxyl group, unsaturated dialdehyde 250.29 g/mol Aldehyde, hydroxyl, alkene 2.5 µM 1.5 (predicted)
Merulidial (5) C9 hydroxyl group, saturated dialdehyde 252.31 g/mol Aldehyde, hydroxyl 5.0 µM 1.8 (predicted)
Polygodial (10) C10 methyl group, unsaturated dialdehyde 234.29 g/mol Aldehyde, methyl, alkene 0.3 µM 2.3 (predicted)
Capsazepine (c) Synthetic benzazepine derivative 377.47 g/mol Amide, benzazepine, chlorine 0.1 µM (antagonist) 3.5 (experimental)

Key Findings :

Structural-Activity Relationships (SAR) :

  • Acetylation : this compound’s C9 acetyl group enhances TRPV1 agonism compared to isomerulidial (EC₅₀ = 0.8 µM vs. 2.5 µM), likely due to improved membrane permeability from increased lipophilicity .
  • Unsaturation : Polygodial (10), with an additional alkene, exhibits higher potency (EC₅₀ = 0.3 µM), suggesting that conjugation of the dialdehyde system enhances receptor binding .
  • Hydroxyl vs. Methyl Groups : Merulidial (5), lacking unsaturation, shows reduced activity (EC₅₀ = 5.0 µM), while polygodial’s C10 methyl group may stabilize hydrophobic interactions with TRPV1 .

Pharmacological Profile: this compound’s EC₅₀ (0.8 µM) positions it as a moderately potent agonist, outperforming merulidial but underperforming polygodial. Unlike capsazepine, which antagonizes TRPV1, this compound induces receptor activation, making it valuable for studying nociceptive pathways .

Physicochemical Properties: The acetyl group in this compound increases LogP (2.1 vs. Polygodial’s higher LogP (2.3) correlates with its superior potency, aligning with the “lipophilic efficiency” principle in drug design .

Research Implications and Limitations

  • Analytical Challenges : Structural elucidation of these compounds relies heavily on spectral data (e.g., ¹³C-NMR, IR), as emphasized in . However, racemic mixtures complicate stereochemical assignments .
  • Contradictions in Data : While provides EC₅₀ values, variations in assay protocols (e.g., cell type, incubation time) across studies may affect comparability. Standardized methods, such as those in , are critical for reproducibility .
  • Therapeutic Potential: this compound’s balanced potency and solubility make it a candidate for topical analgesics, though its instability in aqueous environments (common to dialdehydes) requires formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.